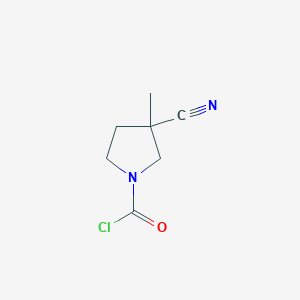
3-Cyano-3-methylpyrrolidine-1-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Cyano-3-methylpyrrolidine-1-carbonyl chloride is an organic compound with the molecular formula C7H9ClN2O It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-3-methylpyrrolidine-1-carbonyl chloride typically involves the reaction of 3-cyano-3-methylpyrrolidine with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:
3-Cyano-3-methylpyrrolidine+Thionyl chloride→3-Cyano-3-methylpyrrolidine-1-carbonyl chloride+Sulfur dioxide+Hydrogen chloride
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reagent flow rates.
化学反应分析
Types of Reactions
3-Cyano-3-methylpyrrolidine-1-carbonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 3-cyano-3-methylpyrrolidine and hydrochloric acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Reduction: Reducing agents like LiAlH4 or catalytic hydrogenation are employed.
Major Products Formed
Amides and esters: Formed through nucleophilic substitution reactions.
3-Cyano-3-methylpyrrolidine: Formed through hydrolysis.
Amines: Formed through reduction of the cyano group.
科学研究应用
3-Cyano-3-methylpyrrolidine-1-carbonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceutical Research: Investigated for its potential as a building block in the development of new drugs, particularly those targeting the central nervous system.
Material Science: Utilized in the preparation of functionalized polymers and advanced materials.
作用机制
The mechanism of action of 3-Cyano-3-methylpyrrolidine-1-carbonyl chloride primarily involves its reactivity as an electrophile. The carbonyl chloride group is highly susceptible to nucleophilic attack, leading to the formation of various derivatives. The cyano group can also participate in reactions, such as reduction to an amine, which can further interact with biological targets.
相似化合物的比较
Similar Compounds
3-Cyano-3-methylpyrrolidine: Lacks the carbonyl chloride group, making it less reactive towards nucleophiles.
3-Methylpyrrolidine-1-carbonyl chloride: Lacks the cyano group, limiting its applications in certain synthetic pathways.
3-Cyano-3-methylpyrrolidine-1-carboxylic acid: Contains a carboxylic acid group instead of a carbonyl chloride, altering its reactivity and applications.
Uniqueness
3-Cyano-3-methylpyrrolidine-1-carbonyl chloride is unique due to the presence of both the cyano and carbonyl chloride groups, which confer distinct reactivity and versatility in synthetic applications. This dual functionality makes it a valuable intermediate in organic synthesis and pharmaceutical research.
属性
IUPAC Name |
3-cyano-3-methylpyrrolidine-1-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-7(4-9)2-3-10(5-7)6(8)11/h2-3,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCQSFZUAGVCZHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1)C(=O)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
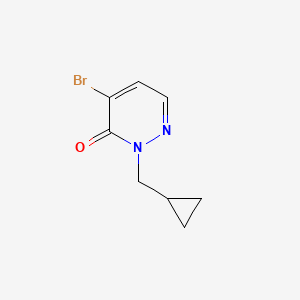
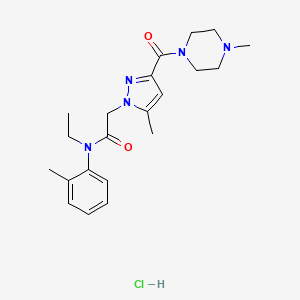
![1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2-(2,4-difluorophenyl)ethan-1-one](/img/structure/B2739860.png)
![8'-{[butyl(methyl)amino]methyl}-7'-hydroxy-8-methoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione](/img/structure/B2739861.png)
![3-(4-chlorophenyl)-5-(3-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2739862.png)

![3-(4-butoxy-3-methoxybenzyl)-5-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2739866.png)
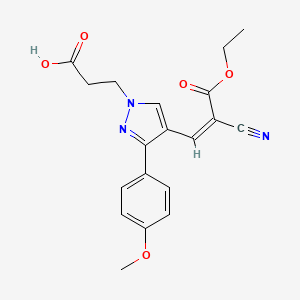
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)thiophene-3-carboxamide](/img/structure/B2739870.png)
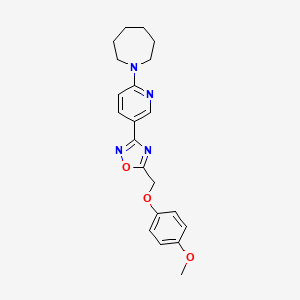
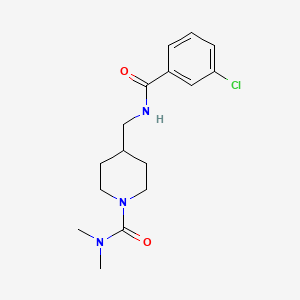
![5-[(2-chloro-4-fluorophenoxy)methyl]-2-furoic acid](/img/structure/B2739876.png)
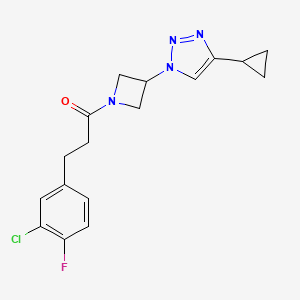
![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B2739879.png)
